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2-Nitro Nevirapine-d3

Catalog No.
S15751156
CAS No.
M.F
C15H13N5O3
M. Wt
314.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro Nevirapine-d3

Product Name

2-Nitro Nevirapine-d3

IUPAC Name

2-cyclopropyl-5-nitro-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Molecular Formula

C15H13N5O3

Molecular Weight

314.31 g/mol

InChI

InChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21)/i1D3

InChI Key

ILSADLPHOZPXCQ-FIBGUPNXSA-N

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-]

2-Nitro Nevirapine-d3 is a derivative of the antiretroviral drug nevirapine, which is primarily used in the treatment of HIV infections. The chemical structure of 2-Nitro Nevirapine-d3 includes a nitro group (-NO2) at the 2-position of the nevirapine framework, which enhances its biological properties and potential therapeutic applications. The compound has a molecular formula of C15H13N5O3 and is classified as a nitro derivative of a pyridine-based compound, reflecting its structural complexity and pharmacological relevance .

The presence of the nitro group in 2-Nitro Nevirapine-d3 can significantly influence its reactivity. Nitro compounds typically undergo reduction reactions, leading to the formation of amines. In the case of 2-Nitro Nevirapine-d3, reduction can yield derivatives that may exhibit different biological activities compared to the parent compound. Additionally, the compound may participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group, affecting its interaction with biological targets

2-Nitro Nevirapine-d3 exhibits notable biological activity, particularly as an inhibitor of HIV-1 reverse transcriptase. This mechanism is crucial in preventing viral replication. Studies have indicated that modifications at the 2-position, such as nitro substitution, can enhance antiviral potency and alter resistance profiles against HIV strains that may be resistant to standard nevirapine therapy . The compound's unique structure allows it to interact with the enzyme in ways that differ from other non-nitro derivatives.

The synthesis of 2-Nitro Nevirapine-d3 typically involves nitration processes that introduce the nitro group at the desired position on the nevirapine scaffold. Common methods include:

  • Electrophilic Nitration: Using nitric acid and sulfuric acid to generate nitronium ions that can attack the aromatic system.
  • Nitration via N2O5: Utilizing dinitrogen pentoxide in organic solvents to achieve selective nitration with high yields

    The primary application of 2-Nitro Nevirapine-d3 lies in its use as an antiretroviral agent in HIV treatment regimens. Its enhanced activity against HIV-1 makes it a candidate for further development in therapeutic protocols, especially for patients who exhibit resistance to conventional nevirapine treatments. Additionally, it serves as a valuable tool in pharmacological research aimed at understanding drug interactions and resistance mechanisms within viral populations .

Interaction studies involving 2-Nitro Nevirapine-d3 focus on its pharmacokinetics and potential interactions with other drugs. Research indicates that coadministration with certain medications can alter plasma concentrations of both 2-Nitro Nevirapine-d3 and other drugs, necessitating careful monitoring during combination therapies. For instance, interactions with protease inhibitors or other antiretroviral agents may enhance or diminish therapeutic effects, highlighting the importance of understanding these dynamics for effective treatment planning .

Several compounds share structural similarities with 2-Nitro Nevirapine-d3, particularly within the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Notable examples include:

  • Nevirapine: The parent compound without nitro substitution; serves as a baseline for comparison.
  • Efavirenz: Another NNRTI with distinct structural features; known for its long half-life and efficacy.
  • Delavirdine: Similar mechanism of action but different side effect profiles and resistance patterns.
CompoundStructural FeaturesKey Differences
2-Nitro Nevirapine-d3Nitro group at position 2Enhanced antiviral activity
NevirapineNo nitro substitutionStandard treatment option
EfavirenzCyano group at position 6Longer half-life; different resistance profile
DelavirdineHydroxyethyl side chainLower potency; more frequent dosing

The uniqueness of 2-Nitro Nevirapine-d3 lies in its specific modifications that potentially improve efficacy against resistant HIV strains while maintaining safety profiles similar to its predecessors .

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

314.12066953 g/mol

Monoisotopic Mass

314.12066953 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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